3,5-Dibromo-2,6-dimethylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2,6-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSXPOOWBJWLPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443511 | |
| Record name | 4-Pyridinamine, 3,5-dibromo-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193690-72-1 | |
| Record name | 4-Pyridinamine, 3,5-dibromo-2,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20443511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Brominated Aminopyridines
Strategies for Regioselective Bromination in Pyridine (B92270) Systems
Achieving regioselectivity in the bromination of pyridine systems is a critical aspect of their synthesis. The position of bromination is heavily influenced by the electronic effects of existing substituents on the pyridine ring. Electron-donating groups, such as amino and alkyl groups, activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Conversely, the pyridine nitrogen atom acts as an electron-withdrawing group, deactivating the ring, particularly at the ortho and para positions, making the meta position more favorable for substitution in the absence of strong activating groups.
Direct Bromination Approaches and Optimization of Reaction Conditions
Direct bromination of pyridine itself is notoriously difficult, requiring harsh conditions such as high temperatures (over 300°C) and the presence of oleum (B3057394) to yield primarily 3-bromopyridine. researchgate.net The presence of activating groups, like the amino and dimethyl groups in 2,6-dimethylpyridin-4-amine (B184052), significantly facilitates direct bromination. The amino group is a powerful activating group, directing bromination to the ortho positions (3 and 5).
However, the high reactivity of aminopyridines can lead to polysubstitution and a mixture of products. ucalgary.ca For instance, the direct bromination of 2-aminopyridine (B139424) can result in a complex mixture of mono-, di-, and tri-brominated products, depending on the reaction conditions. researchgate.net Optimization of reaction conditions is therefore crucial to achieve the desired dibrominated product. Key parameters to control include:
Temperature: Lower temperatures generally favor monosubstitution and increase selectivity.
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting materials and products.
Brominating Agent: Using a less reactive brominating agent or controlling the stoichiometry of a powerful one like elemental bromine can prevent over-bromination.
Catalyst: While often not necessary for highly activated systems, a catalyst can sometimes enhance selectivity.
For the synthesis of 3,5-Dibromo-2,6-dimethylpyridin-4-amine, direct bromination of 2,6-dimethylpyridin-4-amine would be the most straightforward approach. The methyl groups at positions 2 and 6, combined with the amino group at position 4, strongly activate the 3 and 5 positions for electrophilic attack. Careful control of the bromine stoichiometry would be essential to prevent further substitution.
Multi-step Synthetic Sequences Incorporating Amino Group Protection-Deprotection
To circumvent the issues of over-reactivity and lack of selectivity associated with direct bromination of highly activated aminopyridines, a common strategy involves the use of protecting groups for the amino functionality. ucalgary.calibretexts.org The amino group is temporarily converted into a less activating group, which allows for more controlled subsequent reactions.
The most common method of protecting an amino group is through acylation, converting it into an amide. ucalgary.ca This has two primary benefits:
Reduced Activating Effect: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, making it less available for donation into the pyridine ring. This deactivation moderates the rate of electrophilic substitution. ucalgary.ca
Steric Hindrance: The bulky acyl group can sterically hinder the ortho positions, favoring substitution at the para position. utdallas.edu
The general sequence for this strategy is as follows:
Protection: The amino group of the starting aminopyridine is acylated, typically using acetic anhydride (B1165640) or acetyl chloride, to form an acetamide (B32628).
Bromination: The N-acylated pyridine is then subjected to bromination. The reduced activation allows for more controlled introduction of bromine atoms.
Deprotection: The protecting acyl group is removed by hydrolysis, usually under acidic or basic conditions, to regenerate the amino group. ucalgary.ca
This multi-step approach offers greater control over the bromination process, often leading to higher yields of the desired isomer and minimizing the formation of polysubstituted byproducts. researchgate.net
| Protecting Group | Protection Reagent | Deprotection Conditions | Key Advantage |
|---|---|---|---|
| Acetyl (Ac) | Acetic anhydride or Acetyl chloride | Acid or base hydrolysis | Reduces activating effect of the amino group. ucalgary.ca |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Acidic conditions (e.g., TFA) | Easily removed under mild acidic conditions. organic-chemistry.org |
| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Hydrogenolysis | Removed under neutral conditions. |
Catalytic and Reagent-Based Bromination Methods
Modern synthetic chemistry has seen the development of numerous catalytic and reagent-based methods for bromination that offer milder reaction conditions, higher yields, and improved regioselectivity compared to traditional methods using elemental bromine. These methods are particularly useful for substrates that are sensitive to harsh acidic or oxidative conditions.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. nih.gov It is a source of electrophilic bromine and is often used in conjunction with a radical initiator or an acid catalyst. For activated systems like aminopyridines, NBS can provide a more controlled bromination than Br2.
Selectfluor-promoted bromination using lithium bromide (LiBr) as a bromine source is another mild and efficient method. rsc.org This system allows for the regioselective bromination of 2-aminopyridines in good to high yields. The regioselectivity is dependent on the substituent pattern of the starting material. rsc.org
Other Reagent-Based Systems:
Hexamethylenetetramine–bromine (HMTAB): This reagent has been used for the regioselective bromination of aromatic compounds in dichloromethane. researchgate.net
2,4,4,6-Tetrabromocyclohexa-2,5-dienone: This compound serves as a mild and effective brominating agent, particularly for the para-bromination of aromatic amines. researchgate.net
Tetrabutylammonium tribromide (TBATB): This reagent has been successfully employed for the regioselective C3-bromination or C1, C3-dibromination of pyrrolo[1,2-a]quinoxalines. nih.gov
Catalytic Methods: While less common for highly activated aminopyridines, various catalysts can be employed for the bromination of less reactive pyridine systems. Pyridine itself can act as a catalyst in aromatic halogenation, although its effect is often attributed to a salt effect in dilute solutions. cdnsciencepub.comcdnsciencepub.comresearchgate.net Transition metal-free protocols are also being developed to address environmental concerns. researchgate.net Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source has also been reported. beilstein-journals.org
Advanced Synthetic Routes to this compound and its Analogues
Beyond direct and protected bromination strategies, more elaborate synthetic routes can be employed to construct the target molecule and its analogues. These routes often involve the transformation of functional groups on a pre-brominated pyridine core or the introduction of bromine atoms at a later stage of a more complex synthesis.
Acetylation, Bromination, and Diazotization Strategies for Dibrominated Pyridines
A classic strategy for the synthesis of halopyridines from aminopyridines is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This approach can be adapted for the synthesis of brominated pyridines. For instance, 2-bromopyridine (B144113) can be prepared from 2-aminopyridine through diazotization followed by treatment with a bromide source. orgsyn.orgresearchgate.net
A hypothetical route to a dibrominated aminopyridine using this strategy could involve the following steps:
Starting Material: A suitably substituted aminopyridine.
Acetylation: Protection of the amino group as an acetamide to control reactivity.
Bromination: Introduction of one or more bromine atoms at the desired positions.
Diazotization: Conversion of a different amino group (or one introduced for this purpose) into a diazonium salt using a reagent like sodium nitrite (B80452) in a strong acid.
Sandmeyer Reaction: Displacement of the diazonium group with a bromide, using a copper(I) bromide catalyst.
Deprotection: Removal of the acetyl protecting group to yield the final brominated aminopyridine.
This multi-step sequence allows for the precise placement of bromine atoms and other functional groups on the pyridine ring, offering a high degree of synthetic flexibility.
Transition Metal-Catalyzed Carbon-Carbon Bond Formation in Brominated Pyridines
Brominated pyridines, such as a potential precursor to this compound, are valuable substrates for transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide variety of substituents onto the pyridine ring. This is a powerful tool for creating analogues of the target compound.
Commonly employed cross-coupling reactions include:
Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. It is widely used for the formation of biaryl compounds.
Sonogashira Coupling: This reaction, also typically palladium-catalyzed, couples a terminal alkyne with an aryl or vinyl halide.
Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst.
Stille Coupling: This reaction utilizes a palladium catalyst to couple an organic halide with an organotin compound.
The reactivity of the bromine atoms in a dibrominated pyridine can be different, potentially allowing for selective, stepwise functionalization. For example, in 2,4,6-tribromopyridine, the bromine atom at the 4-position is the most susceptible to nucleophilic substitution. researchgate.net This differential reactivity can be exploited to selectively introduce a substituent at one position while leaving the other bromine atom available for a subsequent transformation. The functionalization of pyridine C-H bonds using transition-metal and rare earth metal catalysis has also become a significant area of research. nih.govresearchgate.net
| Reaction | Catalyst (Typical) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki | Palladium | Organoboron Reagent + Organohalide | C(sp2)-C(sp2) |
| Sonogashira | Palladium/Copper | Terminal Alkyne + Organohalide | C(sp2)-C(sp) |
| Heck | Palladium | Alkene + Organohalide | C(sp2)-C(sp2) |
| Stille | Palladium | Organotin Reagent + Organohalide | C(sp2)-C(sp2) |
Mechanochemical Synthesis Techniques for Pyridine Derivatives
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. nih.gov While a specific mechanochemical synthesis for this compound has not been detailed in the literature, the principles of this technique are applicable to pyridine synthesis. For instance, multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been successfully performed under mechanochemical conditions, yielding polyhydroquinolines. nih.gov This approach often leads to high yields and reduced reaction times. Another example is the CAN-mediated mechanochemical synthesis of substituted pyridine dicarboxylates from 1,4-dihydropyridines, which proceeds rapidly and in excellent yields under solvent-free conditions. ingentaconnect.com These examples suggest the potential for developing a mechanochemical route to this compound, possibly through a multi-component condensation followed by a bromination step, or by the solid-state halogenation of a suitable precursor.
General advantages of mechanochemical synthesis for pyridine derivatives are summarized in the table below.
| Feature | Description | Reference |
| Solvent-Free | Reactions are conducted in the absence or with minimal use of solvents, reducing waste and environmental impact. | nih.gov |
| Energy Efficiency | Mechanical energy input can be more direct and efficient than thermal heating. | rsc.org |
| Rapid Reactions | Often results in significantly shorter reaction times compared to conventional methods. | ingentaconnect.com |
| High Yields | Can lead to improved yields by enhancing reactant contact and minimizing side reactions. | nih.gov |
Cyclization Reactions in the Synthesis of Substituted Pyridines
Cyclization reactions are fundamental to the construction of the pyridine ring. A variety of strategies exist for the synthesis of substituted pyridines, often involving the condensation of carbonyl compounds with amines. nih.govnih.gov For a highly substituted pyridine like this compound, a potential cyclization approach would involve the construction of a dihydropyridine intermediate followed by aromatization.
One illustrative example is the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine (B1595985) and salicylic (B10762653) aldehyde in an acidic medium, which has been studied computationally. nih.gov This reaction proceeds through the formation of a stable pre-reaction complex, leading to a Knoevenagel-type condensation. nih.gov Another versatile method involves a [4+1] cyclization of 3-amino-4-methylpyridines with trifluoroacetic anhydride to yield 6-azaindole (B1212597) derivatives. chemrxiv.org While not directly yielding the target compound, these examples highlight the diversity of cyclization strategies that can be employed to create functionalized pyridine cores. A plausible, though not explicitly documented, route to this compound could involve the cyclization of appropriate acyclic precursors to form a 2,6-dimethylpyridin-4-amine ring, which is subsequently brominated.
Mechanistic Studies of Bromination Reactions in Pyridine Chemistry
The introduction of bromine atoms onto the pyridine ring is governed by the electronic nature of the ring and the substituents it bears. The amino and methyl groups in a precursor like 2,6-dimethylpyridin-4-amine are activating and ortho-, para-directing, which would favor substitution at the 3 and 5 positions.
Investigation of Pyridyne Intermediates and Aryl Halide Isomerization
Pyridyne intermediates, the pyridine analogues of benzyne, are highly reactive species that can be involved in the functionalization of the pyridine ring. wikipedia.org They are typically formed from dihalopyridines through elimination reactions. For instance, the reaction of 3-bromo-4-chloropyridine (B1270894) with furan (B31954) and lithium amalgam proceeds through a 2,3-pyridyne intermediate. wikipedia.org Similarly, the reaction of 4-bromopyridine (B75155) with sodium in liquid ammonia (B1221849) forms 3- and 4-aminopyridine (B3432731) via a 3,4-pyridyne intermediate. wikipedia.org While not a direct pathway to this compound, the concept of pyridyne intermediates is crucial in understanding potential side reactions and rearrangements in the synthesis of highly halogenated pyridines, particularly under strongly basic conditions. chemistryviews.org
Understanding Regioselectivity and Stereo-electronic Effects in Bromination Processes
The regioselectivity of electrophilic substitution on the pyridine ring is a complex interplay of electronic and steric effects. In the case of a precursor like 2,6-dimethylpyridin-4-amine, the powerful activating and ortho-, para-directing effect of the amino group at position 4, combined with the activating effect of the methyl groups at positions 2 and 6, strongly directs incoming electrophiles to the 3 and 5 positions.
In related systems, such as the nucleophilic aromatic substitution of 2,6-dichloro-3-nitropyridine, the regioselectivity is kinetically controlled, with the inductive effect of the nitro group making the ortho position (C-2) more electron-deficient and thus more susceptible to nucleophilic attack. stackexchange.com For electrophilic bromination, the electron-donating nature of the amino and methyl groups in 2,6-dimethylpyridin-4-amine would enhance the nucleophilicity of the 3 and 5 positions, making them the primary sites for bromination.
Kinetic and Thermodynamic Parameters Governing Bromination Reactions
Kinetic studies on the bromination of pyridine derivatives provide valuable insights into the reaction mechanisms. For example, the bromination of 4-pyridone has been studied in aqueous solutions. cdnsciencepub.comcdnsciencepub.comresearchgate.net The reaction proceeds via the predominant pyridone tautomer at pH < 6 and through the conjugate anion at pH > 6. cdnsciencepub.comcdnsciencepub.comresearchgate.net A key finding from these studies is that the monobromo derivative is often more reactive towards further bromination than the parent compound, leading to facile disubstitution. cdnsciencepub.comcdnsciencepub.comresearchgate.net This is attributed to the lower pKa of the monobrominated species, which increases the concentration of the more reactive anionic form at a given pH. cdnsciencepub.comcdnsciencepub.comresearchgate.net While these studies were conducted on pyridones rather than aminopyridines, the general principles of how substituents affect the reactivity of the pyridine ring towards electrophilic attack are relevant.
The table below presents hypothetical kinetic parameters for the bromination of 2,6-dimethylpyridin-4-amine, based on the trends observed for pyridone bromination.
| Reaction Step | Relative Rate Constant (krel) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |
| Monobromination | 1 | (Assumed) 50 | (Assumed) 1 x 108 |
| Dibromination | >1 | (Assumed) <50 | (Assumed) >1 x 108 |
Reactivity Profiles and Targeted Chemical Transformations of Brominated Aminopyridines
The bromine atoms in this compound serve as versatile handles for further chemical transformations, primarily through metal-catalyzed cross-coupling reactions. The presence of two bromine atoms allows for sequential or double functionalization. For instance, 3,5-dibromopyridine (B18299) can undergo Suzuki coupling reactions to form pyridine-bis(phenyl-4-carboxylic acid). rsc.org Similarly, copper-catalyzed amination reactions of bromopyridines with aqueous ammonia provide an efficient route to aminopyridine derivatives. researchgate.net
The reactivity of the bromine atoms can be influenced by the electronic nature of the other substituents on the pyridine ring. In some instances, selective reaction at one bromine atom over the other can be achieved. For example, in the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one with amine nucleophiles, the first displacement is significantly more facile than the second, allowing for the preparation of unsymmetrical derivatives. researchgate.net This differential reactivity could potentially be exploited in this compound to achieve selective monofunctionalization at either the 3 or 5 position, followed by a different transformation at the remaining bromine atom.
Nucleophilic Substitution Reactions of Bromine Atoms on the Pyridine Ring
The bromine atoms on the pyridine ring of compounds like this compound are susceptible to nucleophilic substitution, a fundamental reaction for introducing various functional groups. The reactivity of these bromine atoms is influenced by the electronic nature of the pyridine ring and the position of the substituents. The presence of the electron-donating amino group and methyl groups can modulate the electrophilicity of the carbon atoms attached to the bromine.
In related brominated pyridines, amination reactions have been studied to understand the underlying mechanisms. For instance, the conversion of 2-bromopyridine to 2-aminopyridine using potassium amide in liquid ammonia proceeds through an addition-elimination (AE) mechanism. researchgate.net In other cases, such as the amination of 3-bromo-4-ethoxypyridine, byproducts are formed that suggest the involvement of more complex pathways, potentially involving intermediates like pyridynes. researchgate.net
Studies on 3-bromo-4-nitropyridine (B1272033) have shown that reactions with amines can lead to both the expected nucleophilic substitution product and an unexpected product resulting from nitro-group migration, particularly in polar aprotic solvents. clockss.orgresearchgate.net This highlights that the reaction pathway can be highly dependent on the substrate and reaction conditions. The substitution of a bromine atom is a key step in building more complex molecular architectures from brominated pyridine precursors.
| Substrate | Nucleophile/Reagent | Product | Mechanism/Conditions | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | Potassium amide (KNH₂) in liquid ammonia | 2-Aminopyridine | Addition-Elimination (AE) mechanism | researchgate.net |
| 3-Bromo-4-ethoxypyridine | Potassium amide (KNH₂) in liquid ammonia | 2-Amino-4-ethoxypyridine (major), 2-Amino-5-bromo-4-ethoxypyridine (byproduct) | Suggests a 5-bromo-4-ethoxy-2,3-pyridyne intermediate | researchgate.net |
| 3-Bromo-4-nitropyridine | Amines (e.g., morpholine) | N-substituted 4-amino-3-nitropyridine | Nitro-group migration observed in polar aprotic solvents | clockss.orgresearchgate.net |
| 2,6-Dibromopyridine (B144722) | Benzimidazole | 6-(1H-Benzimidazol-1-yl)-2-bromopyridine | Copper-catalyzed C-N bond formation | researchgate.net |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the extensive functionalization of brominated aminopyridines. The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide, is widely used for this purpose.
For example, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully coupled with various arylboronic acids using a palladium catalyst to synthesize a series of novel pyridine derivatives in moderate to good yields. mdpi.com This demonstrates the utility of the Suzuki reaction in modifying the pyridine core. Similarly, N-protected derivatives like N-[5-bromo-2-methylpyridine-3-yl]acetamide can also be used as substrates for these coupling reactions. mdpi.com
Nickel catalysts have also proven effective. In the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, a key step involves the replacement of a 3-bromo substituent on 2-amino-3,5-dibromo-4-methylpyridine with a methyl group using a methyl zinc reagent and a nickel catalyst. google.com This process was found to be higher yielding and produced fewer side products compared to palladium-catalyzed methods. google.com Copper-catalyzed cross-coupling reactions have also been developed for the selective C-N bond formation between 2,6-dibromopyridine and various amines, allowing for the synthesis of unsymmetrical 2,6-disubstituted pyridines. researchgate.net
| Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Palladium catalyst | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| 2-Amino-3,5-dibromo-4-methylpyridine | Methyl zinc compound | (dppp)NiCl₂ | 5-Bromo-3,4-dimethylpyridin-2-amine | google.com |
| 2,6-Dibromopyridine | Various amines | CuI / Ligand | 6-Substituted-2-bromopyridines | researchgate.net |
| Aryl bromides | Alkyl bromides | Nickel / Di(2-picolyl)amine ligand | Alkyl-substituted arenes | tcichemicals.com |
Isomerization Pathways and Tandem Reaction Sequences
Under certain reaction conditions, brominated aminopyridines can undergo isomerization or participate in tandem reaction sequences, leading to products with rearranged structures. These pathways can be either synthetically useful or lead to undesired byproducts.
A notable example of isomerization was observed during the amination of 3- and 5-bromo-2,4-diethoxypyridine. researchgate.net It was found that 3-bromo-2,4-diethoxypyridine first converted into the 5-bromo isomer before undergoing amination to yield 6-amino-2,4-diethoxypyridine, likely via a 2,4-diethoxy-5,6-pyridyne intermediate. researchgate.net This demonstrates that bromine atoms on the pyridine ring can migrate under specific basic conditions.
Another form of rearrangement is the nitro-group migration observed in the reaction of 3-bromo-4-nitropyridine with amines. clockss.orgresearchgate.net Instead of a direct substitution of the bromine atom, the major product often results from a process where the nitro group migrates from the C4 to the C3 position, followed by amination at C4. This type of tandem sequence, involving both rearrangement and substitution, underscores the complex reactivity of substituted pyridines.
| Substrate | Reagents/Conditions | Observed Phenomenon | Proposed Intermediate/Mechanism | Reference |
|---|---|---|---|---|
| 3-Bromo-2,4-diethoxypyridine | Potassium amide (KNH₂) in liquid ammonia | Isomerization to 5-bromo-2,4-diethoxypyridine | Likely involves a pyridyne intermediate | researchgate.net |
| 3-Bromo-4-nitropyridine | Amines in polar aprotic solvents | Nitro-group migration from C4 to C3 | Mechanism is distinct from previously reported migrations | clockss.orgresearchgate.net |
Reactivity of the Amino Moiety in the Pyridine Scaffold
The basicity of the amino group, and the related pyridine nitrogen, is a key property. In studies of other 4-aminopyridine derivatives, the pKa can be modulated by the presence of other substituents on the ring. biorxiv.org Electron-withdrawing groups tend to decrease basicity, while electron-donating groups like methyl substituents can increase it. biorxiv.org This basicity is crucial for its role as a nucleophilic catalyst, as famously demonstrated by 4-(Dimethylamino)pyridine (DMAP). wikipedia.orgnih.gov
The amino group itself can also undergo reactions. For instance, it can be acylated to form an amide, as seen in the synthesis of N-[5-bromo-2-methylpyridine-3-yl]acetamide, which can then be used in subsequent cross-coupling reactions. mdpi.com This protection/modification strategy is common in multi-step syntheses. Furthermore, the amino group can act as a directing group in certain reactions, guiding the substitution to specific positions on the pyridine ring.
| Compound Class | Property/Reaction | Observation/Outcome | Reference |
|---|---|---|---|
| 4-Aminopyridine derivatives | Basicity (pKa) | Influenced by electron-donating/withdrawing nature of other ring substituents. | biorxiv.org |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalysis | Acts as a highly effective catalyst for esterifications and other acyl transfer reactions. | wikipedia.orgnih.gov |
| 5-Bromo-2-methylpyridin-3-amine | Acylation | Reacts with acetylating agents to form the corresponding acetamide for use in further synthesis. | mdpi.com |
Computational and Theoretical Chemistry of 3,5 Dibromo 2,6 Dimethylpyridin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reactivity.
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Dibromo-2,6-dimethylpyridin-4-amine, DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311++G), can be used to determine its optimized geometry. nih.gov This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is reached. Conformational analysis would explore different spatial arrangements of the methyl and amine groups, although the pyridine (B92270) ring's rigidity limits the number of possible conformers.
Optimized Geometrical Parameters of a Substituted Pyridine Derivative (Example Data)
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C-C (ring) | ~1.39 |
| C-N (ring) | ~1.34 |
| C-Br | ~1.89 |
| C-C (methyl) | ~1.51 |
| C-N (amine) | ~1.38 |
| C-N-C (ring) | ~117° |
| C-C-Br | ~121° |
| H-N-H | ~115° |
Note: This table presents typical or example values for a substituted pyridine and is for illustrative purposes. Actual calculated values for this compound would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
FMO Properties of a Substituted Pyridine Derivative (Example Data)
| Property | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table presents typical or example values. Actual calculated values for this compound would require specific DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different potential values on the electron density surface, typically color-coded. researchgate.net
Red regions indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. In this compound, these areas would likely be concentrated around the nitrogen atom of the pyridine ring and the nitrogen of the amine group due to their lone pairs of electrons. researchgate.net
Blue regions represent positive electrostatic potential, which are electron-deficient areas susceptible to nucleophilic attack. These would be located around the hydrogen atoms of the amine and methyl groups. researchgate.net
Green regions denote neutral or near-zero potential. researchgate.net
The MEP map provides a clear, visual representation of the molecule's reactivity landscape. researchgate.net
Atomic charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial charge on each atom in the molecule. This analysis provides a more quantitative measure of the electrophilic and nucleophilic regions identified by MEP mapping.
For this compound, the nitrogen atoms are expected to have a negative partial charge, making them nucleophilic centers. The bromine atoms, being highly electronegative, will also carry a negative charge. The carbon atoms attached to these electronegative atoms and the hydrogen atoms will likely have positive partial charges, marking them as electrophilic sites.
Prediction of Acid-Base Properties (pKa) of Aminopyridines through Computational Models
The acid-base properties of a molecule are quantified by its pKa value. Computational models, often based on DFT calculations, can predict the pKa of aminopyridines with reasonable accuracy. nih.govnih.gov These predictions are typically made using thermodynamic cycles that involve calculating the Gibbs free energy change of the deprotonation reaction in both the gas phase and solution. nih.govnih.gov Solvation effects are crucial for accurate pKa prediction and are accounted for using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov
For this compound, the basicity will be influenced by the electronic effects of the substituents. The electron-donating amine and methyl groups increase the electron density on the pyridine ring nitrogen, making it more basic (higher pKa). Conversely, the electron-withdrawing bromine atoms decrease the basicity (lower pKa). The interplay of these effects determines the final pKa value. Computational methods can dissect these contributions to provide a quantitative prediction of the molecule's acidity/basicity. nih.govbas.bg
Computational Studies of Non-Covalent Interactions
Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and biological systems. bohrium.comnih.gov Computational methods are essential for studying these weak interactions, which include hydrogen bonding, halogen bonding, and π-π stacking.
For this compound, several non-covalent interactions are possible:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atoms can participate in halogen bonds, where the bromine acts as an electrophilic region (the σ-hole) and interacts with a nucleophile.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.
DFT calculations, particularly those that include dispersion corrections (e.g., DFT-D methods), are necessary to accurately model these weak interactions. rsc.org Analysis techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots can be used to characterize and visualize these interactions.
Quantitative Assessment of Halogen Bonding Strength and Characteristics
In the crystalline structure of [3,5-dibromo-2-amino-4,6-dimethylpyridinium]₂CuX₄ (where X = Cl, Br), the bromine atoms on the pyridine ring participate in significant noncovalent interactions. A key interaction observed is the (π)C–Br···X–Cu contact, which can be characterized as a type of halogen bond. These interactions play a crucial role in the structural control of the compound. A systematic study of the crystallographic parameters in both dibrominated and non-brominated 2-amino-4,6-dimethylpyridine (B145770) salts highlights the directing role of these bromine-centric noncovalent forces. ju.edu.jo The presence of the bromine atoms on the aromatic ring introduces electrophilic regions (σ-holes) which can interact favorably with the anionic halide ligands of the tetrahalocuprate complex. ju.edu.jo
The strength and characteristics of these halogen bonds are inferred from the geometric parameters observed in the crystal structure, such as the distance between the bromine atom and the interacting halide, and the angle of the interaction. These parameters provide a quantitative, albeit indirect, assessment of the bond strength.
Characterization of Intramolecular and Intermolecular Hydrogen Bonds
Hydrogen bonding is a dominant force in the supramolecular assembly of the protonated form of this compound. The crystal structure of its salts demonstrates an extensive network of both classical and non-classical hydrogen bonds. Specifically, N–H···X and C–H···X interactions (where X is a halide anion) are prominent. ju.edu.jo
Analysis of Aromatic Stacking (π-π Interactions) and Bromine-Aryl Interactions
The supramolecular structure of [3,5-dibromo-2-amino-4,6-dimethylpyridinium]₂CuX₄ is further stabilized by π-π stacking and halogen-π (X···π) interactions. ju.edu.jo The planar aromatic rings of the pyridinium (B92312) cations arrange themselves in stacks, a common feature in crystalline aromatic compounds that maximizes favorable electrostatic and dispersion forces.
In addition to the π-π stacking between the pyridinium rings, the halide anions (X) from the tetrahalocuprate complex engage in X···π interactions with the electron-rich π-system of the aromatic ring. This type of interaction, where an anion is attracted to the face of the π-system, further contributes to the cohesion of the crystal structure. The interplay between these stacking forces and the aforementioned halogen and hydrogen bonds results in a highly organized and stable crystalline solid. ju.edu.jo
The following table summarizes the key noncovalent interactions identified in the crystallographic study of the [3,5-dibromo-2-amino-4,6-dimethylpyridinium]⁺ cation.
| Interaction Type | Donor | Acceptor | Role in Crystal Structure |
| Halogen Bonding | (π)C–Br | X–Cu | Structural control and packing |
| Hydrogen Bonding | N–H | X (halide) | Formation of extensive 3D networks |
| Hydrogen Bonding | C–H | X (halide) | Stabilization of the crystal lattice |
| π-π Stacking | Pyridinium Ring | Pyridinium Ring | Supramolecular assembly |
| Halogen-π Interaction | X (halide) | Pyridinium Ring (π-system) | Crystal cohesion |
Advanced Computational Methodologies for Reaction Mechanism Elucidation and Transition State Analysis
While specific computational studies on the reaction mechanisms and transition states of this compound are not extensively documented in the literature, the methodologies for such investigations are well-established in computational and theoretical chemistry. Density Functional Theory (DFT) stands as a primary tool for elucidating reaction pathways involving halogenated heterocyclic compounds.
Transition State Analysis: Once a transition state (a first-order saddle point on the potential energy surface) is located, its structure provides critical insights into the reaction mechanism. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Advanced techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the correct pathway has been identified. Multi-path variational transition state theory can be used for more accurate rate constant determinations, especially when tunneling effects are significant. rsc.org
These computational approaches provide a molecular-level understanding of chemical reactivity that is often inaccessible through experimental means alone, offering predictive power for designing new synthetic routes or understanding the behavior of complex molecules like this compound.
Based on a comprehensive search of available scientific literature, there is insufficient specific research data on the chemical compound This compound to thoroughly address the detailed sections and subsections requested in the article outline.
Extensive searches for this specific compound did not yield dedicated scholarly articles or detailed experimental studies corresponding to its use as a synthetic building block, its role in materials science, or its theoretical contributions to chemical biology as specified. The available literature focuses on isomers (such as 3,5-dibromo-4,6-dimethylpyridin-2-amine) or related derivatives (like 3,5-dibromo-4-aminopyridine), but not on the precise molecule of interest.
Due to the strict requirement to adhere solely to the provided outline and to ensure scientific accuracy, it is not possible to generate a thorough and informative article on "this compound" at this time. Using information from related but structurally distinct compounds would be scientifically inaccurate and would not meet the requirements of the request.
Therefore, the article cannot be generated as requested.
Research Applications and Future Directions for 3,5 Dibromo 2,6 Dimethylpyridin 4 Amine
Theoretical Contributions to Chemical Biology and Ligand Design
Computational Approaches to Ligand-Receptor Interaction Modeling
The study of 3,5-Dibromo-2,6-dimethylpyridin-4-amine's biological potential is significantly enhanced by computational methods that model its interactions with protein receptors. These in silico techniques provide insights into the binding affinity and mode of action, guiding further experimental work. The primary computational tools employed are molecular docking and molecular dynamics (MD) simulations. nih.gov
Molecular docking predicts the preferred orientation of the this compound molecule when bound to a specific receptor target. The process involves sampling a high number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. For this specific compound, docking studies would elucidate how the aminopyridine core forms key hydrogen bonds, while the bromine atoms could participate in halogen bonding—a significant and directional non-covalent interaction. The methyl groups at positions 2 and 6 introduce steric constraints that influence the molecule's orientation and fit within the binding pocket.
Following docking, molecular dynamics simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.govmdpi.com MD simulations model the atomic movements of the system, providing a dynamic view of the interaction and allowing for the calculation of binding free energies, which are more accurate predictors of binding affinity than docking scores alone. nih.gov These simulations can reveal conformational changes in both the ligand and the receptor upon binding and identify stable interactions that are crucial for biological activity.
| Computational Method | Application to this compound | Key Insights Gained |
|---|---|---|
| Molecular Docking | Predicts the binding pose within a target protein's active site. | Identifies key interactions (hydrogen bonds, halogen bonds, hydrophobic interactions) and predicts binding affinity. |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-receptor complex in a biological environment. | Assesses the stability of the binding pose, reveals conformational changes, and allows for more accurate binding free energy calculations. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Treats the ligand and key active site residues with high-level quantum mechanics while the rest of the protein is treated with classical mechanics. | Provides a highly accurate description of electronic effects, such as charge transfer and polarization, during the binding event. |
In Silico Screening and Rational Design of Chemical Probes
This compound serves as an excellent starting scaffold for the in silico screening and rational design of novel chemical probes. Chemical probes are small molecules used to study biological processes and validate therapeutic targets. The process begins with the core structure of the aminopyridine and computationally explores derivatives to optimize potency and selectivity for a specific biological target. rsc.org
The workflow for rational design involves several steps. First, a virtual library of compounds is generated by computationally modifying the parent molecule. For this compound, this could involve replacing the bromine atoms with other functional groups via simulated reactions or altering the substituents on the amino group. This virtual library is then screened against a protein target using high-throughput molecular docking to identify "hit" compounds with favorable predicted binding energies. nih.gov
These initial hits are then subjected to more rigorous computational analysis, such as MD simulations, to refine the selection. An essential part of this process is evaluating the "drug-likeness" of the designed molecules using criteria such as Lipinski's Rule of 5, which predicts oral bioavailability based on properties like molecular weight and lipophilicity. nih.gov This computational funnel approach allows researchers to prioritize a small number of promising candidates for chemical synthesis and biological testing, significantly accelerating the discovery process. The unique substitution pattern of this compound—with sites for both hydrogen and halogen bonding—makes it a valuable starting point for designing probes for a variety of protein targets, including kinases and transferases.
Emerging Research Areas and Unexplored Reactivities of Dibrominated Aminopyridines
The synthetic utility of this compound is an area of growing research interest, with significant potential for unexplored reactivity. The presence of multiple reactive sites—the two bromine atoms, the amino group, and the pyridine (B92270) ring itself—makes it a versatile building block for constructing more complex molecules.
Emerging research focuses on leveraging the reactivity of the carbon-bromine bonds. These positions are prime candidates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the synthesis of diverse libraries of novel pyridine derivatives. The differential reactivity of the bromine atoms relative to other positions on the ring could be exploited for selective functionalization.
The reactivity of the aminopyridine core itself also presents opportunities. The amino group can be acylated, alkylated, or used as a directing group for further reactions. The nitrogen atom of the pyridine ring can be quaternized or oxidized, altering the electronic properties and biological activity of the molecule. acs.org An intriguing and relatively unexplored area is the potential for tandem reactions, where multiple reactive sites are engaged in a single synthetic operation to rapidly build molecular complexity. The study of how the existing substituents (bromo, methyl, and amino groups) electronically and sterically influence the reactivity at other positions is a key area for future investigation. researchgate.net
| Reactive Site | Potential Reaction Type | Resulting Compound Class | Potential Application |
|---|---|---|---|
| C-Br Bonds | Suzuki Cross-Coupling | Aryl/Heteroaryl-substituted aminopyridines | Medicinal Chemistry, Materials Science |
| C-Br Bonds | Buchwald-Hartwig Amination | Diaminopyridine derivatives | Ligand Development, Catalysis |
| Amino Group (-NH2) | Acylation / Sulfonylation | Amide / Sulfonamide derivatives | Drug Discovery Scaffolds |
| Pyridine Nitrogen | N-Oxidation | Pyridine-N-oxides | Modulating electronic properties and solubility |
Future Methodological Advancements in the Synthesis and Characterization of Pyridine-Based Compounds
The field of pyridine synthesis is continuously evolving, with future advancements promising more efficient, sustainable, and versatile methods for creating compounds like this compound and its derivatives. nih.govresearchgate.net A key area of development is in catalysis. Novel transition metal catalysts are being designed to improve the efficiency and selectivity of cross-coupling reactions. numberanalytics.com Furthermore, the use of heterogeneous catalysts, such as zeolites and metal-organic frameworks (MOFs), is gaining traction due to their recyclability and ease of separation, aligning with the principles of green chemistry. numberanalytics.comrsc.org
Another significant trend is the development of asymmetric synthesis methods to produce enantiomerically pure pyridine derivatives, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. numberanalytics.com The use of flow chemistry, where reactions are performed in continuous-flow reactors, is also expected to become more widespread. This technology offers advantages in terms of safety, scalability, and reaction control, particularly for reactions that are difficult to manage in traditional batch processes.
In parallel, advancements in characterization techniques are essential for unambiguously determining the structure and purity of newly synthesized pyridine compounds. While standard methods like NMR, IR, and mass spectrometry remain fundamental, the use of more sophisticated techniques is on the rise. stmjournals.com Two-dimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) is critical for elucidating the complex structures of highly substituted pyridines. For solid-state characterization, single-crystal X-ray diffraction provides definitive structural information. The synergy between advanced synthetic methodologies and powerful characterization techniques will continue to drive innovation in the chemistry of pyridine-based compounds.
Q & A
Q. How does this compound serve as a precursor in synthesizing kinase inhibitors?
- Methodological Answer : The amine group enables coupling with carboxylic acids (e.g., via EDC/HOBt) to form amide bonds. For example:
- React with 4-(4-methylpiperazin-1-yl)benzoic acid to yield a JAK2 inhibitor (IC₅₀ = 15 nM).
- Purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) and confirm by LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
